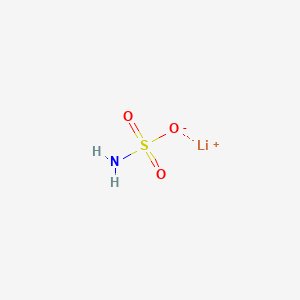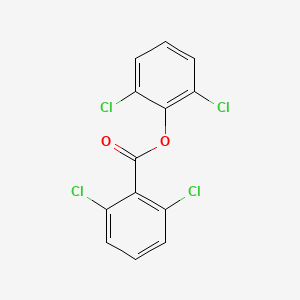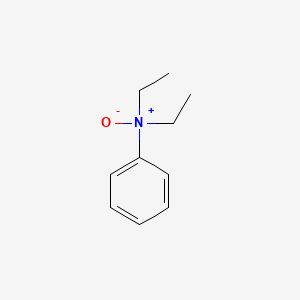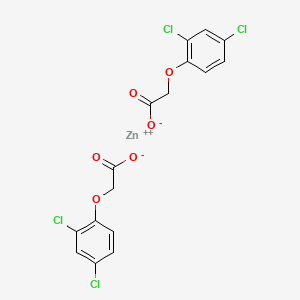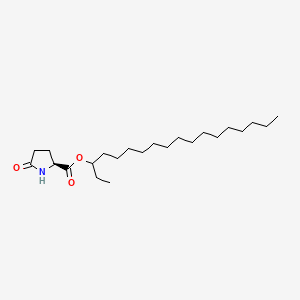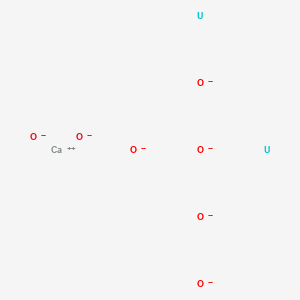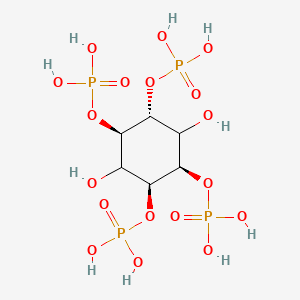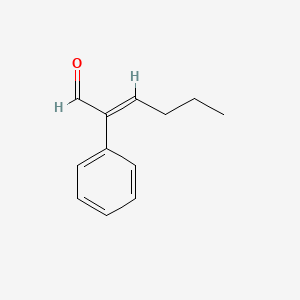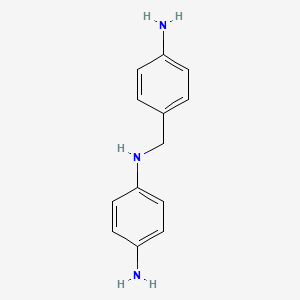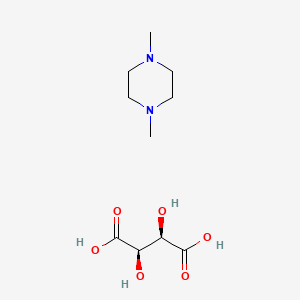
(2R,3R)-2,3-dihydroxybutanedioic acid;1,4-dimethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-2,3-dihydroxybutanedioic acid;1,4-dimethylpiperazine is a compound that combines two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 1,4-dimethylpiperazine. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. 1,4-dimethylpiperazine is a derivative of piperazine, a heterocyclic organic compound that is used in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid typically involves the fermentation of glucose by certain strains of bacteria or yeast. The industrial production of tartaric acid often involves the extraction from by-products of the wine industry, such as grape marc.
1,4-dimethylpiperazine can be synthesized through the reaction of piperazine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, and the product is purified by distillation or recrystallization.
化学反应分析
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyfumaric acid.
Reduction: It can be reduced to form dihydroxysuccinic acid.
Esterification: It reacts with alcohols to form esters, such as diethyl tartrate.
Complexation: It forms complexes with metal ions, which are used in various industrial applications.
1,4-dimethylpiperazine undergoes:
Nucleophilic substitution: It reacts with alkyl halides to form N-alkyl derivatives.
Acylation: It reacts with acyl chlorides to form N-acyl derivatives.
Oxidation: It can be oxidized to form N-oxide derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Esterification reagents: Alcohols, acid catalysts (e.g., sulfuric acid).
Nucleophilic substitution reagents: Alkyl halides, bases (e.g., sodium hydroxide).
Acylation reagents: Acyl chlorides, bases (e.g., pyridine).
Major Products
Diethyl tartrate: Formed from esterification of tartaric acid with ethanol.
N-alkyl derivatives: Formed from nucleophilic substitution of 1,4-dimethylpiperazine with alkyl halides.
N-acyl derivatives: Formed from acylation of 1,4-dimethylpiperazine with acyl chlorides.
科学研究应用
(2R,3R)-2,3-dihydroxybutanedioic acid is used in:
Chemistry: As a chiral resolving agent for the separation of enantiomers.
Biology: As a buffer in biochemical assays.
Medicine: As an excipient in pharmaceutical formulations.
Industry: In the production of effervescent tablets and as a chelating agent.
1,4-dimethylpiperazine is used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs, including antihistamines and antipsychotics.
Chemistry: As a building block in organic synthesis.
Biology: In the preparation of biologically active compounds.
作用机制
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various industrial and pharmaceutical applications.
1,4-dimethylpiperazine exerts its effects through its ability to act as a nucleophile, participating in various substitution and acylation reactions. It can also form hydrogen bonds and interact with biological targets, contributing to its pharmacological activity.
相似化合物的比较
Similar Compounds
(2S,3S)-2,3-dihydroxybutanedioic acid: Another stereoisomer of tartaric acid with similar chemical properties but different optical activity.
Piperazine: The parent compound of 1,4-dimethylpiperazine, used in the synthesis of various pharmaceuticals.
N-methylpiperazine: A derivative of piperazine with one methyl group, used in the synthesis of drugs and other organic compounds.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry, which imparts distinct optical activity and reactivity. This makes it valuable in chiral synthesis and as a resolving agent.
1,4-dimethylpiperazine is unique due to its symmetrical structure and the presence of two methyl groups, which enhance its nucleophilicity and reactivity in organic synthesis.
属性
CAS 编号 |
133-35-7 |
|---|---|
分子式 |
C10H20N2O6 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;1,4-dimethylpiperazine |
InChI |
InChI=1S/C6H14N2.C4H6O6/c1-7-3-5-8(2)6-4-7;5-1(3(7)8)2(6)4(9)10/h3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI 键 |
VLPATUOKPSJIPN-LREBCSMRSA-N |
手性 SMILES |
CN1CCN(CC1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
CN1CCN(CC1)C.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



